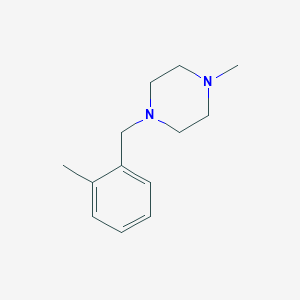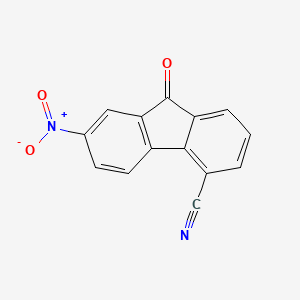
N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide, also known as DIMEB, is a chemical compound that belongs to the family of N-alkyl-2-phenylindole-3-acetamides. It is a synthetic cannabinoid that has been widely used in scientific research to investigate the pharmacological properties of cannabinoids and their potential therapeutic applications.
Applications De Recherche Scientifique
N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide has been widely used in scientific research to investigate the pharmacological properties of cannabinoids and their potential therapeutic applications. It has been shown to have high affinity and selectivity for the CB2 receptor, which is predominantly expressed in immune cells and has been implicated in the regulation of inflammation and immune function. N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide has been used to study the role of the CB2 receptor in various disease models, including inflammation, pain, and cancer.
Mécanisme D'action
N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide is a selective CB2 receptor agonist, which means that it binds to and activates the CB2 receptor. The CB2 receptor is coupled to intracellular signaling pathways that regulate various physiological processes, including immune function, inflammation, and pain. Activation of the CB2 receptor by N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide has been shown to modulate these processes by regulating the production of pro-inflammatory cytokines, chemokines, and other signaling molecules.
Biochemical and Physiological Effects:
N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide has been shown to have a number of biochemical and physiological effects in various disease models. In animal models of inflammation, N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the migration of immune cells to sites of inflammation. In animal models of pain, N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide has been shown to reduce pain sensitivity and to inhibit the development of neuropathic pain. In animal models of cancer, N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide has been shown to inhibit the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide has several advantages for lab experiments. It is a highly selective CB2 receptor agonist, which means that it can be used to study the specific role of the CB2 receptor in various disease models. It is also relatively stable and easy to synthesize, which makes it a useful tool for studying the pharmacological properties of cannabinoids. However, N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some disease models.
Orientations Futures
There are several future directions for the study of N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide and its potential therapeutic applications. One area of research is the development of more potent and selective CB2 receptor agonists that can be used to treat a wider range of diseases. Another area of research is the investigation of the potential synergistic effects of N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide with other cannabinoids or conventional drugs. Finally, the development of novel drug delivery systems for N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide may improve its effectiveness in vivo and expand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide involves the reaction of 2,3-dibromobiphenyl with 3-methoxy-N,N-diisopropylbenzamide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which results in the formation of N~2~,N~2~-diisopropyl-3-methoxy-6'-methylbiphenyl-2,3'-dicarboxamide as a white solid. The purity of the compound can be improved through recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
2-(5-carbamoyl-2-methylphenyl)-6-methoxy-N,N-di(propan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-13(2)24(14(3)4)22(26)20-17(8-7-9-19(20)27-6)18-12-16(21(23)25)11-10-15(18)5/h7-14H,1-6H3,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTMYFBVSVUZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)C2=C(C(=CC=C2)OC)C(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681715.png)
![(3aR*,9bR*)-7-methoxy-2-(1H-pyrrol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5681723.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5681737.png)
![1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5681741.png)
![2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5681745.png)
![4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5681751.png)
![7-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681759.png)


![1-(2-furylmethyl)-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5681799.png)
